3-(Piperidin-1-yl)propanethioamide
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Overview
Description
3-(Piperidin-1-yl)propanethioamide is a chemical compound with the molecular formula C8H16N2S and a molecular weight of 172.29 g/mol It is characterized by the presence of a piperidine ring attached to a propanethioamide group
Mechanism of Action
Target of Action
Piperidine derivatives, which include 3-piperidin-1-ylpropanethioamide, are known to interact with various biological targets .
Mode of Action
Piperidine derivatives are known to interact with their targets in a variety of ways, often acting as antagonists or inhibitors .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biochemical pathways .
Pharmacokinetics
It is known that the compound is an oil at room temperature , which may influence its absorption and distribution.
Result of Action
Piperidine derivatives are known to have a wide range of effects, including antineoplastic activity .
Action Environment
It is known that the compound is stable at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-1-yl)propanethioamide typically involves the reaction of piperidine with a suitable propanethioamide precursor. One common method is the reaction of piperidine with 3-chloropropanethioamide under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-1-yl)propanethioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioamide group to an amine using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
3-(Piperidin-1-yl)propanethioamide has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom, commonly used in the synthesis of pharmaceuticals.
Propanethioamide: A compound containing a thioamide group, used as an intermediate in organic synthesis.
Uniqueness
3-(Piperidin-1-yl)propanethioamide is unique due to its combined structural features of a piperidine ring and a propanethioamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-piperidin-1-ylpropanethioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2S/c9-8(11)4-7-10-5-2-1-3-6-10/h1-7H2,(H2,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGDQVVOQMYENJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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